2-m-Tolylaminothiazole-4-carboxylic acid
Description
Historical Context and Discovery
The discovery and development of this compound can be traced to the broader investigation of thiazole derivatives as potential therapeutic agents. While specific historical documentation of this particular compound's discovery remains limited in the available literature, its development is intrinsically linked to the systematic exploration of aminothiazole carboxylic acids that began gaining momentum in the late twentieth century. The compound emerged from research efforts aimed at developing novel antimicrobial agents, particularly those capable of addressing the growing challenge of bacterial resistance to conventional antibiotics.
The systematic study of thiazole carboxylic acids as antimicrobial agents has been documented in various research programs, with particular emphasis on their ability to inhibit metallo-beta-lactamase enzymes. These research initiatives have demonstrated that 2-aminothiazole-4-carboxylic acids represent a promising class of broad-spectrum metallo-beta-lactamase inhibitors, providing the foundation for the development of more complex derivatives such as this compound. The evolution from simple aminothiazole carboxylic acids to more substituted derivatives reflects the ongoing effort to optimize biological activity while maintaining favorable pharmacological properties.
The compound's emergence in the scientific literature coincides with increased awareness of the urgent need for novel antibacterial agents capable of combating resistant bacterial strains. This historical context has positioned this compound as part of a new generation of potential therapeutic agents designed to address critical gaps in antimicrobial therapy. The compound represents the culmination of systematic structure-activity relationship studies that have identified key structural motifs essential for biological activity.
Classification within Thiazole Derivatives
This compound belongs to the broad family of thiazole derivatives, specifically classified as an aminothiazole carboxylic acid. Within this classification, the compound represents a substituted derivative of the parent 2-aminothiazole-4-carboxylic acid structure, where the amino group has been replaced by a meta-tolyl amino moiety. This substitution pattern places the compound within the subcategory of arylaminothiazole carboxylic acids, which are characterized by the presence of aromatic amino substituents that confer enhanced biological activity and improved pharmacological properties.
The thiazole ring system itself is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound's unique electronic properties and biological activity. The presence of the carboxylic acid group at the 4-position further categorizes this compound within the thiazole-4-carboxylic acid family, a class of compounds known for their diverse biological activities including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This structural classification is crucial for understanding the compound's mechanism of action and its potential therapeutic applications.
| Structural Classification | Features | Biological Relevance |
|---|---|---|
| Thiazole Core | Five-membered ring with S and N | Electronic properties, binding affinity |
| Carboxylic Acid Group | Electron-withdrawing, hydrogen bonding | Metal coordination, enzyme inhibition |
| Meta-tolyl Amino Substituent | Aromatic, sterically bulky | Enhanced selectivity, improved activity |
| Heterocyclic Framework | Conjugated system | Stability, pharmacological properties |
The compound's position within the broader thiazole derivative classification system reflects its relationship to other biologically active heterocycles. Thiazole derivatives have been extensively studied for their antimicrobial properties, with many compounds in this class demonstrating significant activity against both gram-positive and gram-negative bacteria. The specific substitution pattern observed in this compound represents an optimization of the basic thiazole carboxylic acid scaffold, designed to enhance biological activity while maintaining favorable physicochemical properties.
Nomenclature and Chemical Registry Information
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound formally designated as 2-(3-methylanilino)-1,3-thiazole-4-carboxylic acid. This nomenclature reflects the complete structural description of the molecule, including the position of each substituent and the connectivity of the heterocyclic ring system. The Chemical Abstracts Service has assigned the registry number 165682-77-9 to this compound, providing a unique identifier for use in chemical databases and literature searches.
The molecular formula C₁₁H₁₀N₂O₂S accurately represents the atomic composition of the compound, indicating the presence of eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. This molecular composition places the compound within the medium molecular weight range typical of small molecule pharmaceuticals, with a molecular weight of 234.28 grams per mole. The structural identifiers, including the Simplified Molecular Input Line Entry System notation and International Chemical Identifier, provide standardized representations that facilitate computational analysis and database searches.
Alternative nomenclature systems may refer to this compound using various synonymous names, including meta-tolylaminothiazole-4-carboxylic acid and 3-methylanilinothiazole-4-carboxylic acid. These alternative names reflect different approaches to describing the same molecular structure, with each system emphasizing specific structural features or substitution patterns. The availability of multiple nomenclature options necessitates careful attention to chemical registry numbers when conducting literature searches or accessing chemical databases.
Current Research Significance
The current research significance of this compound stems primarily from its potential role as an antimicrobial agent, particularly in the context of addressing bacterial resistance mechanisms. Contemporary research efforts have focused on evaluating the compound's ability to inhibit metallo-beta-lactamase enzymes, which represent a critical resistance mechanism employed by pathogenic bacteria to evade conventional antibiotic therapy. Studies have demonstrated that aminothiazole carboxylic acids, including structurally related compounds, exhibit broad-spectrum activity against various metallo-beta-lactamase subtypes, suggesting significant therapeutic potential.
Recent investigations have revealed that 2-aminothiazole-4-carboxylic acids function as effective metallo-beta-lactamase inhibitors by mimicking the binding characteristics of carbapenem hydrolysates. This mechanism of action represents a novel approach to combating bacterial resistance and has positioned compounds within this structural class as promising lead molecules for drug development. The specific substitution pattern observed in this compound may contribute to enhanced selectivity and improved pharmacological properties compared to unsubstituted analogs.
The compound's research significance extends beyond its direct antimicrobial properties to include its role as a tool for understanding structure-activity relationships within the thiazole carboxylic acid family. Comparative studies examining various substitution patterns on the basic aminothiazole carboxylic acid scaffold have provided valuable insights into the molecular features responsible for biological activity. These investigations have identified the meta-tolyl amino substitution as a particularly favorable modification that enhances both potency and selectivity.
Contemporary research initiatives have also explored the compound's potential applications in combination therapy approaches, where it may serve as an adjuvant agent to restore the effectiveness of conventional antibiotics against resistant bacterial strains. This therapeutic strategy represents a pragmatic approach to addressing antibiotic resistance while leveraging existing pharmaceutical agents. The compound's ability to synergize with established antibiotics positions it as a valuable component of combination therapeutic regimens designed to combat multidrug-resistant bacterial infections.
Properties
IUPAC Name |
2-(3-methylanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-3-2-4-8(5-7)12-11-13-9(6-16-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHFQAHOEOAARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Condensation of L-Cysteine Derivatives
This approach utilizes L-cysteine hydrochloride as a starting material, leveraging its nucleophilic thiol and amino groups to construct the thiazole ring through cyclization, followed by oxidation and hydrolysis steps to introduce the carboxylic acid functionality.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Condensation & Esterification | L-cysteine hydrochloride reacts with formaldehyde to form a thiazolidine intermediate, which is esterified to methyl thiazolidine-4-carboxylate | Formaldehyde, ethanol, reflux | Produces methyl ester with high purity |
| 2. Oxidation | Methyl thiazolidine-4-carboxylate is oxidized using MnO₂ | MnO₂, 60–80°C, 24–72 hours | Converts methyl thiazolidine to methyl thiazole-4-carboxylate with yields around 80% |
| 3. Hydrolysis | Methyl ester is hydrolyzed with NaOH, then acidified to yield the free acid | NaOH (10%), HCl, reflux | Yields 2-m-Tolylaminothiazole-4-carboxylic acid with high purity |
- The process benefits from mild reaction conditions and accessible raw materials, reducing costs and complexity.
- The oxidation step employs a molar ratio of methyl thiazolidine-4-carboxylate to MnO₂ of approximately 1:20–1:26, with reaction times extending up to 72 hours to ensure complete conversion.
Synthesis via Cyclization of Aromatic Aldehydes and Thiazole Precursors
This alternative involves the nucleophilic cyclization of aromatic aldehyde derivatives with thiazole precursors, such as amino-thiazoles, under basic conditions.
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Formation of Schiff Base | Aromatic aldehyde reacts with amino-thiazole derivative | Ethanol, mild acid/base | Forms intermediate Schiff base |
| 2. Cyclization & Condensation | Under reflux, cyclization occurs to form the thiazole ring | Catalysts such as triethylamine | Yields depend on aldehyde substituents and reaction conditions |
| 3. Oxidation & Functionalization | Further oxidation or substitution introduces the carboxylic acid group | Use of oxidants like MnO₂ or other agents | Yields vary but can be optimized for high purity |
- This route allows for structural diversification, enabling the synthesis of various substituted derivatives.
- It is particularly useful for introducing specific aromatic groups, such as the methyl-tolyl moiety.
Key Reaction Parameters and Data Summary
Advantages and Considerations
- Cost-effectiveness: Use of inexpensive raw materials like L-cysteine hydrochloride.
- Operational simplicity: Mild reaction conditions and straightforward purification.
- High yield potential: Optimized molar ratios and reaction times lead to yields exceeding 80%.
- Environmental impact: The process involves relatively benign reagents, with minimal hazardous waste.
Summary of Research Findings
- The most established method involves condensation of L-cysteine derivatives with formaldehyde, oxidation with MnO₂, and hydrolysis to obtain the target acid.
- Alternative routes include aromatic aldehyde cyclizations, offering structural flexibility.
- Reaction parameters such as temperature, molar ratios, and reaction duration critically influence yield and purity.
- The process is scalable and adaptable for synthesizing various substituted thiazole derivatives, facilitating medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
2-m-Tolylaminothiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-m-Tolylaminothiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-m-Tolylaminothiazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
Carboxylic Acid Position: The 4-carboxylic acid group is conserved across analogs, enabling hydrogen bonding and salt formation, critical for binding to biological targets . Steric and Electronic Modifications: The m-Tolyl group introduces steric hindrance, which may reduce reactivity but improve metabolic stability compared to smaller substituents like methoxy or methyl .
Physicochemical Properties: Solubility: The m-Tolyl group likely reduces aqueous solubility compared to 2-aminothiazole-4-carboxylic acid (144.15 g/mol), which lacks aromatic substituents . Stability: Analogous compounds (e.g., 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid) show pH- and temperature-dependent stability, suggesting similar sensitivity for the target compound .
Applications :
- Medicinal Chemistry : Thiazolecarboxylic acids are often explored as enzyme inhibitors or antimicrobial agents. The m-Tolyl group in the target compound may enhance binding to hydrophobic enzyme pockets .
- Material Science : Carboxylic acid functionality enables coordination with metal ions, useful in catalysis or polymer synthesis .
Research Findings and Implications
- Synthetic Challenges: Ester derivatives like methyl 2-aminothiazole-4-carboxylate highlight the importance of protecting groups in synthesizing thiazolecarboxylic acids, suggesting similar strategies for the target compound.
- Biological Activity: Benzothiazole analogs (e.g., 2-amino-1,3-benzothiazole-4-carboxylic acid ) exhibit distinct electronic profiles due to fused aromatic systems, underscoring the need for substituent optimization in drug design.
Biological Activity
Overview
2-m-Tolylaminothiazole-4-carboxylic acid is a synthetic compound belonging to the thiazole family, characterized by a thiazole ring containing both sulfur and nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The structure of this compound includes:
- Thiazole Ring : A five-membered ring containing nitrogen and sulfur.
- Tolyl Group : A methyl-substituted phenyl group at the second position.
- Carboxylic Acid Group : Present at the fourth position.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. The compound's mechanism of action likely involves:
- Inhibition of Enzymatic Activity : The thiazole moiety interacts with bacterial enzymes, disrupting their function.
- Broad-Spectrum Activity : Effective against various gram-positive and gram-negative bacteria.
Anti-inflammatory Effects
Studies have suggested that thiazole derivatives, including this compound, possess anti-inflammatory properties. This effect may be attributed to the compound's ability to modulate inflammatory pathways, potentially through:
- Cytokine Modulation : Reducing the production of pro-inflammatory cytokines.
- Inhibition of COX Enzymes : Blocking cyclooxygenase enzymes involved in inflammation.
Anticancer Potential
Emerging research points to the anticancer potential of this compound. Its biological activity may involve:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cell proliferation by interfering with cell cycle progression.
The precise mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : Compounds like this thiazole derivative can inhibit key enzymes in metabolic pathways.
- Receptor Binding : Potential interactions with cellular receptors that modulate various biological responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings | Reference |
|---|---|---|
| Study A | Demonstrated significant antibacterial activity against E. coli and S. aureus | |
| Study B | Showed anti-inflammatory effects in murine models | |
| Study C | Indicated potential anticancer effects in vitro on breast cancer cell lines |
Comparison with Similar Compounds
When compared to other thiazole derivatives, such as 2-Aminothiazole and 5-Methylthiazole, this compound stands out due to its unique substitution pattern that enhances its biological activity.
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Simpler structure | Moderate antimicrobial |
| 5-Methylthiazole | Methyl group at different position | Limited bioactivity |
| This compound | Tolyl and carboxylic acid groups | Broad-spectrum antimicrobial, anti-inflammatory, anticancer |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
